molecular formula C16H15N3O2 B1518547 1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1156272-06-8

1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1518547
M. Wt: 281.31 g/mol
InChI Key: AGIPAXXUCKPPGA-UHFFFAOYSA-N
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Description

1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid is a compound with the CAS Number: 1156272-06-8 and a molecular weight of 281.31 . It belongs to the class of organic compounds known as quinolines and derivatives, which are compounds containing a quinoline moiety, consisting of a benzene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13(14)15(12)19-7-5-11(6-8-19)16(20)21/h1-4,10-11H,5-8H2,(H,20,21) . This indicates that the compound has a complex structure involving a cyanoquinolinyl group attached to a piperidinecarboxylic acid group.

Scientific Research Applications

Catalytic Applications

One study highlights the preparation of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which were used to create a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst demonstrates excellent reusability and stable catalytic activity, offering potential in various synthetic applications (Ghorbani‐Choghamarani & Azadi, 2015).

Antimicrobial Research

Another area of interest is the synthesis of novel fluoroquinolones with significant antimycobacterial activities. Derivatives containing the cyanoquinoline structure were evaluated for their efficacy against Mycobacterium tuberculosis and showed promising in vitro and in vivo activities, highlighting potential therapeutic applications (Senthilkumar et al., 2009).

Organic Synthesis and Medicinal Chemistry

Further research into 1-aminopyridinium ylides has demonstrated their efficiency as directing groups for the palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, showcasing the potential for creating complex organic molecules with high precision (Le, Nguyen & Daugulis, 2019).

Additionally, research on cyclic amines such as pyrrolidine and tetrahydroisoquinoline has led to new methods for their functionalization, presenting new pathways for synthesizing ring-fused pyrrolines and pyrroles with potential pharmaceutical applications (Kang et al., 2015).

Photochemical Studies

Studies have also explored the photochemistry of related quinoline carboxylic acids, such as ciprofloxacin, under various conditions. These studies shed light on the stability and reactivity of such compounds when exposed to light, which is crucial for understanding their behavior in environmental and pharmaceutical contexts (Mella, Fasani & Albini, 2001).

properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13(14)15(12)19-7-5-11(6-8-19)16(20)21/h1-4,10-11H,5-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPAXXUCKPPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=NC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanoquinolin-4-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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